molecular formula C15H16N2O4 B14496596 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline CAS No. 63658-78-6

3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline

Cat. No.: B14496596
CAS No.: 63658-78-6
M. Wt: 288.30 g/mol
InChI Key: PPEFSWAFUFPSES-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a methoxy group, a nitrophenoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Etherification: The reaction of 4-nitrophenol with an appropriate alkyl halide to form 4-nitrophenoxyalkane.

    Amination: The reaction of the 4-nitrophenoxyalkane with aniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of 3-Methoxy-N-[2-(4-aminophenoxy)ethyl]aniline.

    Reduction: Formation of 3-Hydroxy-N-[2-(4-nitrophenoxy)ethyl]aniline.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and aniline groups can interact with various enzymes and receptors. These interactions can modulate cellular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-[2-(4-aminophenoxy)ethyl]aniline: Similar structure but with an amino group instead of a nitro group.

    3-Hydroxy-N-[2-(4-nitrophenoxy)ethyl]aniline: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Nitroaniline: Contains the nitro and aniline groups but lacks the methoxy and ethyl linkages.

Uniqueness

3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring can lead to interesting electronic properties and reactivity patterns.

Properties

CAS No.

63658-78-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

3-methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline

InChI

InChI=1S/C15H16N2O4/c1-20-15-4-2-3-12(11-15)16-9-10-21-14-7-5-13(6-8-14)17(18)19/h2-8,11,16H,9-10H2,1H3

InChI Key

PPEFSWAFUFPSES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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